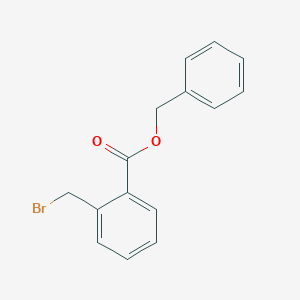

Benzyl 2-(bromomethyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-10-13-8-4-5-9-14(13)15(17)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPPXUCYHRQWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553669 | |

| Record name | Benzyl 2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115975-28-5 | |

| Record name | Benzyl 2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 2 Bromomethyl Benzoate and Analogous Ortho Bromomethyl Benzoates

Direct Benzylic Bromination Approaches

The most direct route to Benzyl (B1604629) 2-(bromomethyl)benzoate involves the selective bromination of the benzylic methyl group of a precursor, Benzyl 2-methylbenzoate (B1238997). The benzylic position, being the carbon atom adjacent to the benzene (B151609) ring, exhibits enhanced reactivity towards free radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orgchemistrysteps.comlibretexts.org This inherent reactivity allows for bromination to occur exclusively at the desired methyl group, leaving the aromatic ring and the ester functionality intact under appropriate conditions. libretexts.orgmasterorganicchemistry.com

Radical Bromination Techniques

Radical bromination is the most prevalent method for benzylic functionalization. masterorganicchemistry.com This technique typically employs N-Bromosuccinimide (NBS) as the brominating agent, which provides a low, constant concentration of bromine (Br₂) throughout the reaction, thereby minimizing side reactions such as electrophilic addition to the aromatic ring. libretexts.orgchadsprep.com The reaction is initiated by either a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by photochemical means (UV light). masterorganicchemistry.comblogspot.com

The mechanism proceeds via a radical chain reaction. chemistrysteps.com The initiator generates a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group of the starting material, such as Ethyl 2-methylbenzoate, to form a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with trace amounts of hydrogen bromide (HBr), to yield the final product, Ethyl 2-(bromomethyl)benzoate, and another bromine radical, which continues the chain. libretexts.orgchemistrysteps.com

A typical laboratory procedure involves refluxing a solution of the starting ester (e.g., Ethyl 2-toluate) with NBS and a catalytic amount of benzoyl peroxide in a nonpolar solvent like carbon tetrachloride. chemicalbook.com After the reaction is complete, the succinimide (B58015) byproduct is removed by filtration, and the product is purified. chemicalbook.com

Table 1: Radical Bromination of Ethyl 2-methylbenzoate

| Reagents | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|

| N-Bromosuccinimide, Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 3.5 hours | 99% (crude, contained ~15% starting material) | chemicalbook.com |

Thermal Benzylic Bromination Processes

Benzylic bromination can be achieved by heating the substrate with molecular bromine at high temperatures, often without the need for a radical initiator or UV light. googleapis.comgoogle.com This thermal process is particularly relevant for industrial-scale synthesis as it avoids the use of potentially hazardous initiators and the need for specialized photochemical equipment. googleapis.com The reaction temperature is a critical parameter and is typically maintained between 100°C and 170°C. google.com

The selectivity of the reaction—yielding the mono-brominated (benzyl bromide) versus the di-brominated (benzal bromide) product—can be controlled by adjusting the molar ratio of bromine to the starting material. googleapis.com To favor the formation of the mono-brominated product, such as Ethyl 4-(bromomethyl)benzoate (B8499459), a mole ratio of bromine to the benzylic compound is typically kept between 0.2 and 1.2. googleapis.com Conversely, higher ratios of bromine favor di-bromination. googleapis.com The reaction time can range from 2 to 15 hours for about 70% conversion to the benzyl bromide product. googleapis.comgoogle.com

Table 2: Thermal Benzylic Bromination of Ethyl 4-Methylbenzoate

| Reactant | Solvent | Temperature | Molar Ratio (Br₂:Reactant) | Product | Source |

|---|

Esterification and Functional Group Interconversions for Benzyl Benzoate (B1203000) Moiety Formation

An alternative synthetic strategy is to construct the benzyl benzoate moiety after the bromomethyl group is already in place. This involves the esterification of a 2-(bromomethyl)benzoic acid derivative with benzyl alcohol. lkouniv.ac.in

Esterification can be performed using several standard methods. One common approach is the Fischer esterification, where the carboxylic acid and alcohol are refluxed in the presence of a strong acid catalyst, such as sulfuric acid. Another high-yield method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with benzyl alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. lkouniv.ac.in Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the ester formation under milder conditions.

The concept of Functional Group Interconversion (FGI) is central to this approach. imperial.ac.ukwikipedia.org FGI refers to the process of converting one functional group into another to prepare the molecule for the key bond-forming step. lkouniv.ac.infiveable.me In this context, it would involve synthesizing the 2-(bromomethyl)benzoic acid precursor, which is not a common starting material, from a more accessible compound like 2-methylbenzoic acid. This is achieved by first performing the benzylic bromination on 2-methylbenzoic acid and then using the resulting 2-(bromomethyl)benzoic acid in the esterification step with benzyl alcohol.

Precursor-Based Synthesis and Ortho-Substitution Strategies

The success of the esterification approach hinges on the availability of the necessary precursors, specifically 2-(bromomethyl)benzoic acid or its derivatives. The synthesis of these precursors is a critical step. For example, Ethyl 2-(bromomethyl)benzoate, an analog of the target compound, is synthesized by the direct radical bromination of Ethyl 2-methylbenzoate (ethyl 2-toluate). chemicalbook.com This transformation highlights a common strategy where a stable, commercially available ortho-substituted compound is functionalized at the benzylic position to generate the required precursor. chemicalbook.com

Achieving specific ortho-substitution on a benzene ring can be challenging due to electronic and steric effects. Strategies often rely on using starting materials that already possess the desired ortho-substituent. For instance, the synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate begins with 4-methylbenzoic acid. a2bchem.com This starting material is first esterified to Methyl 4-methylbenzoate, then a bromine atom is introduced onto the ring, and finally, the methyl group is subjected to radical bromination to yield the final product. a2bchem.com More advanced methods for achieving ortho-substitution include directed ortho-metalation or C-H activation strategies, which can provide access to highly substituted phosphoarenes and other complex structures. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, purity, and process safety while minimizing cost and reaction time. For benzylic bromination, several factors can be fine-tuned.

Solvent: The choice of solvent is important. Halogenated solvents like carbon tetrachloride and chlorobenzene (B131634) are traditionally used. chemicalbook.comgoogle.com However, due to toxicity and environmental concerns, acetonitrile (B52724) has been identified as an effective alternative, particularly in continuous flow systems. acs.org

Temperature: Temperature significantly influences reaction rate and selectivity. In light-induced brominations, increasing the temperature from 20°C to 60°C can improve conversion, but may decrease selectivity by promoting the formation of di-brominated byproducts. acs.org For thermal brominations, the temperature must be high enough to initiate the reaction (100-170°C) but controlled to prevent unwanted side reactions. google.com

Reagent Stoichiometry: The molar ratio of the brominating agent (e.g., NBS or Br₂) to the substrate is a key handle to control the extent of bromination. For mono-bromination, slightly more than one equivalent of NBS is often used, while for thermal bromination with Br₂, sub-stoichiometric amounts are employed. acs.orggoogleapis.com

Continuous Flow Technology: Modern process optimization often involves shifting from batch to continuous flow reactors. Flow chemistry offers superior control over reaction parameters like temperature and residence time, enhanced safety, and easier scalability. acs.org Light-induced benzylic brominations have been shown to be highly efficient and selective when performed in continuous flow reactors, allowing for high conversions and yields in minutes rather than hours. acs.orgrsc.org

Table 3: Optimization of Light-Induced Benzylic Bromination of 4-tert-butyltoluene | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (mono-brominated) (%) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | 20 | 13 | 69 | 99 | acs.org | | 40 | 13 | 89 | 99 | acs.org | | 60 | 13 | 96 | 93 | acs.org |

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is a crucial factor that significantly influences the outcome of the benzylic bromination reaction. Solvents affect the stability of radical intermediates and can alter the reaction pathway, thereby impacting both yield and selectivity.

Nonpolar solvents such as carbon tetrachloride (CCl₄) and chlorobenzene are frequently used. chemicalbook.com Carbon tetrachloride is effective because it can stabilize bromine radicals. In the synthesis of ethyl 2-(bromomethyl)benzoate, a close analog, using N-bromosuccinimide (NBS) in CCl₄ at reflux resulted in a 99% yield, although this included about 15% of unreacted starting material. chemicalbook.com Chlorobenzene is often chosen for its higher boiling point (130–135°C), which can accelerate the reaction. Studies on the synthesis of benzyl 4-(bromomethyl)benzoate, a positional isomer, have shown that using chlorobenzene as a solvent can lead to yields between 64% and 95%. Halogenated solvents like ethylene (B1197577) dichloride and bromobenzene (B47551) are also viable options. google.com

The polarity of the solvent plays a critical role. While higher polarity can increase the rate of radical formation, it may also introduce risks of side reactions like hydrolysis. Polar aprotic solvents, for instance, are known to enhance the rates of electrophilic bromination by stabilizing charged intermediates, whereas nonpolar solvents tend to favor the desired radical pathways. smolecule.com In modern continuous flow systems, acetonitrile has been adopted as a safer alternative to hazardous chlorinated solvents like CCl₄, achieving good to excellent isolated yields for a diverse set of substrates. acs.org

The following table summarizes the effects of different solvents on benzylic bromination reactions.

| Solvent | Typical Conditions | Observed Effects & Yields | Citations |

| Carbon Tetrachloride (CCl₄) | Reflux (76–80°C) with NBS/BPO | Favors radical pathways; Stabilizes bromine radicals. smolecule.com Yields up to 99% (for ethyl analog, though with starting material impurity). chemicalbook.com | chemicalbook.comsmolecule.com |

| Chlorobenzene | Reflux (130–135°C) with NBS/BPO | Higher temperature accelerates reaction. Yields range from 64% to 95% for benzyl 4-(bromomethyl)benzoate. | |

| n-Hexane | 60°C to Reflux with NBS/AIBN | High yield (96.2%) and purity (99.54%) achieved for methyl 2-[4-(bromomethyl)phenyl]benzoate. | |

| Acetonitrile | 20-60°C in flow reactor | Safer alternative to CCl₄. acs.org Good to excellent yields (e.g., 82% for ethyl 4-(bromomethyl)benzoate). acs.org | acs.org |

Catalyst Selection and Loading Optimization

The synthesis of ortho-bromomethyl benzoates is typically a radical chain reaction that requires an initiator to generate the initial bromine radical. The most common initiators are benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN), though photochemical methods using UV light are also employed.

The selection and loading of the catalyst are optimized to ensure efficient reaction initiation while preventing an excess of radical species that could lead to side reactions. For the radical bromination of benzyl benzoate analogs, the initiator is typically used in catalytic amounts, often ranging from 0.1 to 0.2 equivalents. One specific synthesis of ethyl 2-(bromomethyl)benzoate used a small amount of benzoyl peroxide (100 mg for a 0.25 mole scale reaction). chemicalbook.com In another preparation, 1.64 g (0.01 mol) of AIBN was used for a 0.2 mol scale reaction of a biphenyl (B1667301) analog. Exceeding the optimal loading, for example using more than 0.2 equivalents of BPO, can increase the formation of side products.

In addition to traditional radical initiators, palladium catalysts have been explored for related transformations. For instance, Pearlman's catalyst, Pd(OH)₂/C, has been effectively used for the carboxylation of benzylic bromides, including ethyl 4-(bromomethyl)benzoate, into the corresponding arylacetic acids. ulb.ac.be This highlights the utility of palladium catalysis in the broader chemistry of these compounds. ulb.ac.be

| Catalyst / Initiator | Typical Loading | Substrate / Reaction | Notes | Citations |

| Benzoyl Peroxide (BPO) | 0.1–0.2 equivalents | Radical bromination of benzyl benzoate analogs | Excess (>0.2 eq.) can increase side reactions. | chemicalbook.com |

| Azobisisobutyronitrile (AIBN) | ~0.05 equivalents | Radical bromination of methyl 4'-methyl-2-biphenylcarboxylate | Used with NBS to achieve high yield and purity. | |

| UV Light / Lamp | Not applicable | Photochemical bromination of toluic acid derivatives | Used as an alternative to chemical initiators. chemicalbook.com | chemicalbook.com |

| Pd(OH)₂/C (Pearlman's Catalyst) | 2.5 wt % | Carboxylation of ethyl 4-(bromomethyl)benzoate | Used in subsequent reactions, not the bromination itself. | ulb.ac.be |

Mitigation of Side Reactions and By-product Formation

A primary challenge is over-bromination, which results in the formation of dibrominated compounds like benzyl 4-(dibromomethyl)benzoate. This can be controlled by carefully managing the stoichiometry of the brominating agent, N-bromosuccinimide (NBS). Using a slight excess, such as 1.05 to 1.1 equivalents of NBS, is often sufficient to drive the reaction to completion without significant dibromination. acs.org However, using more than 1.1 equivalents can lower the selectivity for the desired monobrominated product. acs.org

Another significant side reaction involves the hydrogen bromide (HBr) gas evolved during the reaction. HBr can react with acid-sensitive substrates, causing degradation. google.com In industrial settings, methods are employed to remove HBr as it forms. This can be achieved by diluting the bromine reagent with an inert gas, which helps carry the HBr out of the reaction mixture, or by introducing an aqueous phase to dissolve the HBr. google.com

Controlling the reaction temperature is also vital. For instance, in light-induced brominations, increasing the temperature from 40°C to 60°C improved conversion but significantly decreased the selectivity for the monobrominated product from 99% to 93%. acs.org For some substrates, maintaining a low temperature (e.g., 0-5°C) is critical to avoid polybromination.

Strategies for mitigating side reactions are summarized below:

Control Stoichiometry: Use of substoichiometric or slightly excess amounts of NBS (e.g., <1.1 eq.) to minimize dibromination. acs.org

Temperature Management: Operating at optimal temperatures to balance reaction rate and selectivity, sometimes requiring low temperatures to prevent over-bromination. acs.org

Removal of HBr: Implementing methods like inert gas sparging or an aqueous wash to prevent acid-catalyzed degradation of the ester. google.com

Catalyst Loading: Using the minimum effective amount of radical initiator to avoid an excess of radical species.

Scalability Considerations for Research Applications

Translating the synthesis of benzyl 2-(bromomethyl)benzoate and its analogs from small lab batches to larger, multigram scales for extensive research requires process optimization and often, a shift in technology. Key considerations include reaction time, safety, and efficiency.

Continuous flow reactors have emerged as a superior alternative to traditional batch photochemical reactors for scalable benzylic brominations. acs.orgresearchgate.net Flow systems offer precise control over reaction parameters such as temperature and residence time, enhancing safety and efficiency. vulcanchem.com For example, a light-induced bromination protocol in a continuous flow reactor demonstrated a throughput of 30 mmol per hour, allowing for easy scaling to multigram quantities simply by extending the operation time. acs.orgresearchgate.net Microfluidic systems have been shown to reduce reaction times to under 30 minutes while maintaining yields as high as 95%. vulcanchem.com

In a scalable synthesis of methyl 2-[4-(bromomethyl)phenyl]benzoate, a flow process yielded 58.8 g of product with 96.2% molar yield and over 99.5% purity. This highlights the high efficiency and purity achievable with modern, scalable methods. Industrial-scale production often employs these continuous flow systems to optimize bromination efficiency and minimize by-products. vulcanchem.com These processes also focus on aspects like catalyst recycling to improve cost-effectiveness. vulcanchem.com The ability to operate at higher temperatures and pressures in a controlled manner within a flow system can lead to superior yields compared to batch procedures. acs.org

Reactivity and Mechanistic Investigations of Benzyl 2 Bromomethyl Benzoate

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in Benzyl (B1604629) 2-(bromomethyl)benzoate is a key site for nucleophilic substitution reactions. The reactivity at this position is significantly influenced by the potential for stabilization of reaction intermediates and the nature of the mechanistic pathway. smolecule.com

S N 1 versus S N 2 Mechanistic Pathways in Ortho-Bromomethyl Systems

Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (S N 1) or a bimolecular (S N 2) pathway. masterorganicchemistry.comlibretexts.org The S N 1 mechanism involves a two-step process where the leaving group departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comyoutube.com In contrast, the S N 2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com

For benzylic systems, the stability of the resulting benzylic carbocation plays a crucial role in favoring the S N 1 pathway. libretexts.orgorgchemboulder.comlibretexts.org The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring through resonance, which significantly stabilizes the carbocation intermediate. orgchemboulder.com This stabilization makes the formation of a benzylic carbocation more favorable compared to simple alkyl carbocations. Consequently, benzylic halides, including ortho-bromomethyl systems, have a propensity to undergo S N 1 reactions, especially with weak nucleophiles and in polar protic solvents. youtube.comlibretexts.orgpearson.com

However, the S N 2 mechanism is also a viable pathway, particularly for primary benzylic halides like Benzyl 2-(bromomethyl)benzoate. pearson.com The accessibility of the benzylic carbon to nucleophilic attack, despite the ortho-substituent, allows for a concerted displacement of the bromide ion. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents tend to favor the S N 2 mechanism. libretexts.org Therefore, the operative mechanism for this compound is a delicate balance between the electronic stabilization favoring S N 1 and the steric accessibility favoring S N 2, often leading to a competition between the two pathways.

Role of the Ester and Ortho-Substituent in Reaction Kinetics and Selectivity

The kinetics and selectivity of nucleophilic substitution reactions of this compound are significantly modulated by the electronic and steric effects of the benzyl ester group and its ortho position on the benzene (B151609) ring.

The ester group, being electron-withdrawing, influences the reactivity of the benzylic position. smolecule.com While electron-withdrawing groups generally decrease the reactivity of the aromatic ring towards electrophiles, their effect on benzylic substitution is more complex. smolecule.com In an S N 1 reaction, an electron-withdrawing group can destabilize the adjacent benzylic carbocation, thereby slowing down the reaction rate. Conversely, in an S N 2 reaction, the same group can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction.

Reactivity with Diverse Nucleophiles (e.g., amines, thiols, azides)

The electrophilic benzylic carbon in this compound readily reacts with a variety of nucleophiles. smolecule.com

Amines : Reactions with primary and secondary amines lead to the formation of the corresponding N-benzylated products. ias.ac.in These reactions are fundamental in the synthesis of more complex molecules. The basicity and nucleophilicity of the amine play a critical role in the reaction kinetics. ias.ac.in

Thiols : Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. smolecule.comnih.gov For instance, methyl 2-((bromomethyl)thio)benzoate can be synthesized in high yield. rsc.org

Azides : The azide (B81097) ion (N₃⁻) is a potent nucleophile that reacts with benzylic halides to produce benzyl azides. rsc.org These azide derivatives are versatile intermediates in organic synthesis, for example, in the construction of nitrogen-containing heterocycles.

The reactivity of this compound with these diverse nucleophiles underscores its utility as a versatile building block in organic synthesis. The following table summarizes the reaction of a related compound, methyl 4-(bromomethyl)-2,6-dimethoxybenzoate, with different nucleophiles, illustrating the types of products that can be formed.

| Nucleophile (Example) | Reaction Type | Product Type |

| Pyrrolidine | Amine alkylation | N-Alkylated derivative |

| Benzyl mercaptan | Thiol coupling | Thioether |

Data derived from studies on methyl 4-(bromomethyl)-2,6-dimethoxybenzoate, a compound with similar reactivity at the benzylic position.

Radical Processes Involving the Bromomethyl Group

Beyond nucleophilic substitution, the bromomethyl group of this compound can also participate in radical reactions.

Formation and Stabilization of Ortho-Benzylic Radicals

The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds, making them susceptible to homolytic cleavage to form benzylic radicals. masterorganicchemistry.com The stability of the resulting benzylic radical is a key driving force for these reactions. libretexts.orgmasterorganicchemistry.com This stability arises from the delocalization of the unpaired electron into the π-system of the aromatic ring through resonance. orgchemboulder.commasterorganicchemistry.comlibretexts.org This delocalization spreads the radical character over the benzylic carbon and the ortho and para positions of the ring. libretexts.org

Radical Trapping Experiments and Spectroscopic Evidence

The involvement of radical intermediates in reactions of benzylic bromides can be confirmed through radical trapping experiments. In these experiments, a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. chinesechemsoc.orgchemrxiv.org If a radical intermediate is formed, it will be "trapped" by the scavenger, forming a stable adduct that can be detected and characterized. chinesechemsoc.orgchemrxiv.org For example, in reactions of a similar compound, methyl 4-(bromomethyl)benzoate (B8499459), the formation of a TEMPO adduct of the benzylic radical has been observed, providing strong evidence for a radical pathway. chinesechemsoc.orgchemrxiv.org

Single-Electron Transfer (SET) Mechanisms in Catalyzed Reactions

Single-electron transfer (SET) is a fundamental process in many chemical transformations. In the context of catalyzed reactions involving benzylic bromides, SET mechanisms are often proposed. For instance, in copper-catalyzed benzylation of nitroalkanes, it is suggested that an electron-rich copper(I) catalyst initiates a thermal redox process by transferring a single electron to the benzyl bromide. This transfer leads to the cleavage of the carbon-bromine bond, generating a neutral benzylic radical and a bromide anion. nih.gov This benzylic radical can then participate in subsequent bond-forming reactions.

Similarly, in photoredox catalysis, visible light can excite a photocatalyst, which can then engage in SET processes. uni-regensburg.de The excited catalyst can act as either an electron donor or acceptor. uni-regensburg.de For example, an excited photocatalyst can be reductively quenched by an electron donor, and the resulting reduced catalyst can then transfer an electron to a substrate like a benzyl bromide, initiating a reaction cascade. uni-regensburg.detdx.cat The transient radical intermediates generated through these SET processes are key to the formation of new chemical bonds. researchgate.net

Mechanistic studies involving radical trapping experiments provide evidence for the involvement of radical species. For example, in the reaction of a Pd(I) aryl complex with methyl 4-(bromomethyl)benzoate, the presence of radical quenchers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can inhibit the formation of the expected cross-coupling product and instead yield a product resulting from the trapping of the benzylic radical. chemrxiv.org

Oxidative Transformations of the this compound Scaffold

The this compound scaffold can undergo various oxidative transformations. While specific examples for the title compound are not extensively detailed in the provided search results, general principles of benzylic oxidation are relevant. Benzylic positions are susceptible to oxidation to form aldehydes, ketones, or carboxylic acids, depending on the reaction conditions and the nature of the oxidant.

In the context of related structures, palladium-catalyzed reactions can involve oxidative addition as a key step. For instance, in Suzuki-Miyaura cross-coupling reactions, the oxidative addition of a palladium(0) catalyst to a benzyl halide is a crucial step, although it is often slower compared to the oxidative addition to an aryl halide. d-nb.info

Reductive Transformations of the this compound Scaffold

The reductive transformation of benzyl bromides is a common reaction. The bromo group in this compound can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or using hydride reagents.

In the context of photoredox catalysis, visible light-mediated reactions can achieve the deiodination of unactivated alkyl iodides, and similar principles can be applied to the reduction of benzyl bromides. uni-regensburg.de These reactions often involve a single electron transfer from an excited photocatalyst to the alkyl halide, leading to the formation of a carbon-centered radical, which is then further reduced. uni-regensburg.de

Amines can also act as organic electron transfer reducing agents. Under thermal or photo-activation, amines can transfer an electron to organic halides, leading to the formation of a carbon-centered radical that can then undergo further reactions. theses.fr

Cross-Coupling Reactions

This compound is a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions involving benzyl halides. rsc.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a prominent example. d-nb.info For instance, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been successfully coupled with various aryl boronic acids using a palladium(0) catalyst to yield 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info Although the oxidative addition of palladium to the benzylic C-Br bond is generally slower than to an aryl C-Br bond, these reactions can proceed efficiently under optimized conditions. d-nb.info

Another important palladium-catalyzed reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an organic halide. nih.gov A palladium-catalyzed sp–sp3 cross-coupling of benzyl bromides with lithium acetylides has been reported to proceed rapidly and with high conversion at room temperature. nih.gov

Furthermore, palladium-catalyzed carbonylative coupling reactions can be employed to synthesize benzyl benzoates from aryl bromides and benzyl formates, where the benzyl formate (B1220265) serves as a CO surrogate. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Bromide Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh3)4, K3PO4 | 2-(Bromomethyl)-5-aryl-thiophenes | Moderate to excellent | d-nb.info |

| Benzyl bromides | Lithium (triisopropylsilyl)acetylide | [Pd(μ-I)PtBu3]2 | Benzyl acetylenes | Good to excellent | nih.gov |

Rhodium-Catalyzed Cross-Coupling Reactions

Rhodium catalysts have also been employed in cross-coupling reactions involving benzyl halides. For example, a rhodium-catalyzed homo-coupling of benzyl halides has been reported, which proceeds via a rhodium–bis(benzyl) complex. semanticscholar.orgresearchgate.netbeilstein-archives.org In a related study, when methyl 4-(bromomethyl)benzoate was treated with a Grignard reagent in the presence of a rhodium catalyst, a mixture of the homo-coupled dibenzyl product and a biphenyl (B1667301) product was obtained. semanticscholar.orgbeilstein-archives.orgnih.gov

The proposed mechanism for the rhodium-catalyzed homo-coupling of aryl Grignard reagents involves the formation of a Rh(I)–aryl complex, followed by oxidative addition of an activator like 1,2-dibromoethane (B42909) to generate a Rh(III)–aryl complex. Transmetalation with another molecule of the Grignard reagent gives a Rh(III)–bis(aryl) complex, which then undergoes reductive elimination to afford the homo-coupled product and regenerate the rhodium catalyst. nih.gov

Intramolecular Cyclization and Ring-Closing Processes

The bifunctional nature of molecules like this compound, containing both a nucleophilic site (the ester) and an electrophilic site (the bromomethyl group), makes them potential precursors for intramolecular cyclization reactions. While direct examples for this compound were not found in the search results, related systems demonstrate the feasibility of such transformations.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. nih.gov For instance, a diene intermediate, prepared from the reaction of an unsaturated amine with a benzaldehyde (B42025) derivative, can undergo RCM to form a dihydropyrrole. nih.gov Similarly, sequential RCM and Heck reactions can be used to construct complex polycyclic scaffolds. nih.gov

Intramolecular radical cyclization is another strategy for forming cyclic structures. acs.org Aryl radical cyclization in enaminone esters has been studied, where N-benzyl enaminones afford 5-exo cyclization products. acs.org The formation of 5- and 6-membered rings is generally favored in intramolecular reactions. masterorganicchemistry.com

The synthesis of cyclic polymers can also be achieved via ring-closure methods, often involving "click" reactions to cyclize linear polymer precursors. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) |

| Methyl 4-(bromomethyl)benzoate |

| 2-Bromo-5-(bromomethyl)thiophene |

| 2-(Bromomethyl)-5-aryl-thiophenes |

| Lithium (triisopropylsilyl)acetylide |

| Benzyl formates |

| 1,2-dibromoethane |

Applications of Benzyl 2 Bromomethyl Benzoate in Complex Molecule Synthesis

Role as a Key Building Block and Alkylating Agent

Benzyl (B1604629) 2-(bromomethyl)benzoate serves as a crucial intermediate and building block in organic synthesis, primarily owing to the high reactivity of its bromomethyl group. This group is an excellent electrophile, making the compound a potent alkylating agent in nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The dual functionality of the molecule—a reactive alkylating center and a stable ester group—allows for its strategic incorporation into larger molecules. The benzyl ester portion of the molecule influences its solubility and can be removed later in a synthetic sequence via hydrogenolysis, a common deprotection strategy. While Benzyl 2-(bromomethyl)benzoate itself is a specific reagent, its reactivity can be understood by comparing it to its analogs, such as the para-substituted Benzyl 4-(bromomethyl)benzoate (B8499459) and the corresponding methyl or ethyl esters. The ortho-positioning in this compound can introduce steric hindrance that may alter reaction kinetics compared to its para-substituted counterparts. Current time information in Bangalore, IN.

The general utility of bromomethyl benzoates as alkylating agents is well-established. For instance, they react with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the benzoyl moiety into a target structure. This reactivity pattern makes these compounds valuable building blocks for creating diverse and complex organic molecules.

Precursor for Macrocyclization and Supramolecular Architectures

The unique architecture of this compound and its analogs makes them suitable precursors for the synthesis of macrocycles—large ring structures that are of significant interest in fields such as medicinal chemistry and materials science. researchgate.net The ability to undergo intramolecular reactions is a key feature that facilitates macrocyclization. For example, a molecule containing two nucleophilic sites can react with a bifunctional electrophile like α,α'-dibromo-m-xylene to form a cyclic peptide. beilstein-journals.org Similarly, the 2-(bromomethyl)benzoyl group can be used to bridge two points in a linear precursor to form a macrocycle.

One notable application of a related compound, adamantan-1-ylmethyl 4-(bromomethyl)-benzoate, is its use as an initiator in polymerization to create telechelic polymers. mdpi.com These polymers, which have functionalized end-groups, can then participate in self-assembly to form complex supramolecular architectures. mdpi.com This demonstrates the potential of the bromomethyl benzoate (B1203000) scaffold in constructing organized, large-scale molecular systems. The principles of preorganization and complementarity are central to forming these structures, where the geometric and electronic properties of the building blocks direct their assembly into a defined architecture. researchgate.net

The formation of macrocycles often relies on strategies that favor intramolecular cyclization over intermolecular polymerization, such as using high-dilution conditions or template-directed synthesis. researchgate.netrsc.org The rigid structure of the benzene (B151609) ring in this compound can help to pre-organize a linear precursor into a conformation that is favorable for cyclization, thereby increasing the efficiency of the macrocycle formation.

Synthesis of Heterocyclic Compounds and Scaffold Construction

This compound and its analogs are valuable reagents for building heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. The reactive bromomethyl group can participate in annulation reactions, where a new ring is fused onto an existing molecular framework.

The synthesis of complex nitrogen-containing fused heterocyclic systems, such as those related to the pyrido[1,2-b]isoquinoline core, can be achieved using building blocks containing the 2-(bromomethyl)benzoyl moiety. While direct synthesis using this compound is not extensively documented, a highly relevant annulation reaction has been reported using a related ortho-bromomethyl benzoate. In this procedure, a 3,4-dihydroisoquinoline (B110456) derivative reacts with an ortho-bromomethyl benzoate in the presence of a strong base like potassium tert-butoxide. beilstein-journals.org This reaction constructs a new ring, leading to the formation of a complex isoquinoline (B145761) heterocycle. beilstein-journals.org This type of annulation provides an expedient route to medicinally important isoquinoline alkaloids. beilstein-journals.org

The general strategy involves the alkylation of a nitrogen atom in the isoquinoline precursor by the bromomethyl group, followed by an intramolecular cyclization. The isoquinolinium salt is a key intermediate in many such transformations. researchgate.net

Table 1: Annulation Reaction for Isoquinoline Heterocycle Synthesis

| Reactants | Reagent | Product Type | Significance | Reference |

| 3,4-Dihydroisoquinoline Carboxylate | ortho-Bromomethyl Benzoate | Fused Isoquinoline Heterocycle | Provides access to medicinally important alkaloid skeletons. | beilstein-journals.org |

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have become indispensable ligands in organometallic chemistry and catalysis. mdpi.comnih.gov The most common precursors to NHCs are imidazolium (B1220033) salts, which are frequently synthesized by the N-alkylation of an imidazole (B134444) derivative. nih.govnih.gov

This compound and its close analogs are effective reagents for this purpose. The electrophilic bromomethyl group readily reacts with the nucleophilic nitrogen of an imidazole or benzimidazole (B57391) ring to form the corresponding imidazolium or benzimidazolium bromide salt. nih.gov For example, research has shown the synthesis of benzimidazolium bromides by reacting 1-benzylbenzimidazole with 2-bromomethylbenzonitrile, a structurally similar alkylating agent. nih.gov Another study details the reaction of 4,5-dichloroimidazole (B103490) with methyl-3-(bromomethyl)benzoate to produce the corresponding imidazolium salt, which is then converted into a silver-NHC complex. whiterose.ac.uk These examples highlight a general and reliable method for accessing NHC precursors, where the nature of the substituent on the benzoyl ring can be tuned to modulate the electronic and steric properties of the resulting NHC ligand.

Table 2: Synthesis of NHC Precursors using Bromomethyl Benzoate Analogs

| Imidazole Derivative | Alkylating Agent | Base/Solvent | Product | Reference |

| 1-Benzylbenzimidazole | 2-Bromomethylbenzonitrile | - | 1-Benzyl-3-(2-nitrilebenzyl)benzimidazolium bromide | nih.gov |

| 4,5-Dichloroimidazole | Methyl-3-(bromomethyl)benzoate | K₂CO₃ / DMF | 1-(3-Methoxycarbonylbenzyl)-4,5-dichloroimidazolium bromide | whiterose.ac.uk |

Pyrido[1,2-b]isoquinolinium Bromides Synthesis

Integration into Multistep Organic Synthesis Pathways

The utility of this compound is most evident in its integration into multistep synthetic sequences, where its two functional groups can be manipulated selectively. researchgate.net The benzyl ester can act as a protecting group for a carboxylic acid while the bromomethyl group is used for an alkylation reaction. Subsequently, the ester can be cleaved to reveal the carboxylic acid for further transformation, or the bromide can be replaced and the ester can be modified. This orthogonality allows for complex molecules to be built in a controlled, step-wise manner.

Sequential functionalization is a powerful strategy in organic synthesis that involves the step-by-step modification of a multifunctional building block. This compound and its analogs are well-suited for such strategies. A prime example is the sequential C-alkylation of nitroalkanes. In a reported copper-catalyzed methodology, a secondary nitroalkane was first alkylated using 4-bromobenzyl bromide. The resulting product, now a more complex tertiary nitroalkane, was then subjected to a second, sequential alkylation reaction using methyl 4-(bromomethyl)benzoate to install another functionalized aromatic ring.

This ability to perform sequential reactions allows for the rapid assembly of complex molecular architectures from simple starting materials. The first reaction utilizes one reactive site, creating a new intermediate that is then poised for a subsequent reaction at a different site. In the context of this compound, one could envision first using the bromomethyl group for an alkylation, and then, in a later step, deprotecting the benzyl ester to unmask a carboxylic acid for amide coupling or other transformations. This strategic, sequential approach is a cornerstone of modern organic synthesis.

Preparation of Functionalized Aromatic Systems

The unique ortho-positioning of the bromomethyl and benzyl ester groups in this compound makes it an excellent starting material for constructing complex and functionalized aromatic frameworks. Its primary utility lies in its ability to generate highly reactive intermediates, such as isobenzofurans, which can then undergo cycloaddition reactions, or to participate in annulation and cyclization reactions to form polycyclic systems.

A key application is its role as a precursor to the parent isobenzofuran (B1246724) (also known as benzo[c]furan). beilstein-journals.orgthieme-connect.de Isobenzofurans are among the most reactive dienes known for Diels-Alder reactions, largely because the cycloaddition process results in the formation of a stable benzene ring, providing a significant thermodynamic driving force. beilstein-journals.org The synthesis of isobenzofuran from a 2-(halomethyl)benzoate derivative allows it to be generated in situ and trapped by a suitable dienophile, such as an alkyne or a strained alkene, to produce annulated polycyclic aromatic hydrocarbons. beilstein-journals.org This strategy is a powerful method for assembling complex aromatic cores that are otherwise difficult to access.

Another significant strategy for building functionalized aromatic systems is through annulation reactions. Research into the synthesis of substituted naphthalenes has utilized structurally similar reagents, such as 1,2-bis(halomethyl)benzene compounds, which react with α-cyanoacetophenones in the presence of a base. sci-hub.se This reaction proceeds through the formation of a benzo[c]oxepine intermediate, which then rearranges to yield the highly substituted naphthalene (B1677914) product. sci-hub.se This methodology highlights how the 1,2-disubstituted pattern on the benzene ring, present in this compound, is crucial for constructing larger aromatic ring systems. The reaction is versatile, tolerating various substituents on both the benzene precursor and the acetophenone, leading to a wide array of naphthalene derivatives in good to excellent yields. sci-hub.se

Furthermore, precursors like methyl 2-(bromomethyl)benzoate can undergo intramolecular cyclization to yield phthalide (B148349) structures (a class of isobenzofuranones). chemrxiv.org In one documented pathway, a related nitro-substituted methyl ester derivative undergoes hydrolysis of the ester to a carboxylic acid, which then performs an intramolecular nucleophilic attack on the benzylic carbon, displacing the bromide to form the phthalide ring. chemrxiv.org This demonstrates a direct conversion of the 2-(bromomethyl)benzoate scaffold into a different functionalized aromatic system.

Table 1: Representative Reactions for Functionalized Aromatic Systems This table is illustrative, drawing from reactions of structurally similar precursors to demonstrate the synthetic utility of the this compound core.

| Precursor Type | Reactant | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-bis(bromomethyl)benzene | α-Cyanoacetophenone | Cs₂CO₃, DMSO, 80°C, 4h | Substituted Naphthalene | 80% | sci-hub.se |

| Isobenzofuran (from precursor) | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Benzene, 50°C, 16h | Naphthalene derivative | 78% | beilstein-journals.org |

| Methyl 2-bromomethyl-4-nitro-benzoate | H₂SO₄ | 100°C | 7-Amino-3H-isobenzofuran-1-one | ~90% | chemrxiv.org |

Specialized Polymer Precursors

The reactive nature of the benzylic bromide in this compound makes it a valuable molecule in polymer chemistry, where it can function as an initiator or a monomer for creating polymers with specific functionalities and architectures.

One of the most significant applications is its use as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The regioisomeric compound, benzyl 4-(bromomethyl)benzoate, has been successfully used in conjunction with a copper(I) bromide/bipyridine catalyst system to initiate the polymerization of styrene. researchgate.net This process allows for the synthesis of well-defined polystyrenes with controlled molecular weights and narrow polydispersity. researchgate.net The benzyl benzoate moiety is thus incorporated as an end-group on the polymer chain, which can be valuable for further functionalization or for imparting specific properties to the final material.

Beyond initiation, the bifunctional nature of this compound allows it to be used as a monomer in the synthesis of polyesters. A structurally analogous compound, 3-(benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid (BBM), has been polymerized via a chain-addition mechanism. nsf.gov In this process, the carboxylic acid is deprotonated by a base, and the resulting carboxylate attacks the brominated carbon of another monomer molecule, leading to chain growth. nsf.gov This method produces linear polyesters with low dispersity values. nsf.gov This demonstrates a pathway where the 2-(bromomethyl)benzoate core can be directly incorporated into the main chain of a polymer.

The inclusion of the benzyl benzoate functionality within a polymer backbone is a strategy to enhance material characteristics, such as thermal stability and strength. The reactivity of the bromomethyl group provides a reliable handle for incorporating these aromatic ester moieties into various polymer structures, leading to materials with tailored properties for specialized applications.

Table 2: Applications in Polymer Synthesis This table includes findings from the target compound's regioisomer and structural analogs to illustrate its potential as a polymer precursor.

| Precursor | Polymerization Type | Monomer(s) | Role of Precursor | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| Benzyl 4-(bromomethyl)benzoate | ATRP | Styrene | Initiator | End-functionalized Polystyrene | researchgate.net |

| 3-(Benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid | Chain-addition Polymerization | Itself | Monomer | Linear Polyester | nsf.gov |

Advanced Analytical Characterization Techniques for Research on Benzyl 2 Bromomethyl Benzoate Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools in the chemical analysis of Benzyl (B1604629) 2-(bromomethyl)benzoate, providing detailed information about its molecular structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's atomic and molecular properties. rsc.orgresearchgate.netoxinst.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of Benzyl 2-(bromomethyl)benzoate and is particularly crucial for differentiating it from its regioisomers (meta- and para-). rsc.orgresearchgate.netoxinst.com Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for distinguishing substitution patterns. oxinst.com For the ortho-isomer, the protons on the benzoate (B1203000) ring will exhibit complex splitting patterns due to their proximity and differing electronic environments. The benzylic protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet at approximately 4.4-4.6 ppm, a characteristic region for such functionalities. rsc.org The methylene (B1212753) protons of the benzyl ester group (-OCH₂Ph) would also produce a distinct singlet.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group, the carbons bearing the bromomethyl and ester groups, and the individual carbons of the two aromatic rings all resonate at characteristic chemical shifts. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₄) | 7.30 - 8.10 | Multiplet |

| Aromatic Protons (C₆H₅) | 7.25 - 7.45 | Multiplet |

| Benzyl Ester Methylene (-OCH₂ Ph) | ~5.40 | Singlet |

| Bromomethyl Methylene (-CH₂ Br) | ~4.50 | Singlet |

Note: Predicted values are based on analogous structures and general NMR principles. rsc.orgrsc.orgchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula, C₁₅H₁₃BrO₂. rsc.orgresearchgate.net This technique distinguishes the target compound from other molecules that may have the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's structure through fragmentation analysis. Upon collision-induced dissociation, protonated or radical cations of the molecule break apart in predictable ways. Common fragmentation pathways for this compound would include the loss of the benzyl cation ([C₇H₇]⁺), cleavage of the bromine atom, and fragmentation of the ester linkage. researchgate.net This data provides corroborating evidence for the proposed structure. chinesechemsoc.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₅H₁₄BrO₂⁺ | 305.0172 / 307.0151 |

| [M+Na]⁺ | C₁₅H₁₃BrNaO₂⁺ | 327.0001 / 328.9980 |

| [M-Br]⁺ | C₁₅H₁₃O₂⁺ | 225.0910 |

| [M-C₇H₇]⁺ | C₈H₆BrO₂⁺ | 212.9549 / 214.9529 |

Note: The presence of two values for bromine-containing ions reflects the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of different chemical bonds. researchgate.net

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the 1720-1740 cm⁻¹ region. libretexts.org Other significant peaks include those for the C-O ester stretch, aromatic C=C stretching vibrations, and the C-H stretches of the aromatic and methylene groups. libretexts.org The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl | C=O | 1720 - 1740 | Strong |

| Aromatic Rings | C=C | 1450 - 1600 | Medium to Weak |

| Ester C-O Stretch | C-O | 1100 - 1300 | Medium |

| Alkyl Halide | C-Br | 500 - 600 | Medium |

| Aromatic C-H Stretch | C-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | C-H | 2850 - 3000 | Medium to Weak |

Note: Values are based on standard IR correlation tables. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.orgresearchgate.net For a crystalline sample of a this compound derivative, this technique can measure exact bond lengths, bond angles, and torsional angles. This information confirms the connectivity and conformation of the molecule, including the relative orientation of the two phenyl rings.

Table 4: Representative Crystal Data for a Related Structure, Benzyl 2-(benzylsulfanyl)benzoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈O₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6957 (3) |

| b (Å) | 12.1117 (11) |

| c (Å) | 13.0813 (11) |

| α (°) | 72.748 (8) |

| β (°) | 86.477 (6) |

| γ (°) | 89.941 (6) |

| Volume (ų) | 860.04 (12) |

Data obtained for Benzyl 2-(benzylsulfanyl)benzoate, a structural analogue. nih.gov

Chromatographic and Separation Techniques for Reaction Monitoring and Purification

Chromatographic methods are fundamental for both purifying this compound from reaction mixtures and for monitoring the progress of its synthesis. researchgate.net Techniques like flash column chromatography are typically used for purification, separating the desired product from unreacted starting materials and by-products. rsc.org

High-Performance Liquid Chromatography (HPLC-UV) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary analytical tool for assessing the purity of this compound and related compounds. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or an aqueous buffer. nih.govrsc.org Detection is often performed at a wavelength where the aromatic rings absorb strongly, such as 254 nm. chromatographyonline.com

For the analysis of trace levels of benzyl halides, which can be potential genotoxic impurities, derivatization strategies are employed to enhance detection sensitivity and specificity. rsc.org A common approach involves reacting the benzyl halide with a nucleophilic agent that contains a strong chromophore. For instance, using 1-(4-nitrophenyl) piperazine (B1678402) (4-NPP) as a derivatizing reagent shifts the maximum absorption wavelength of the resulting product to a higher value (e.g., 392 nm), minimizing interference from other compounds in a sample matrix. rsc.org This pre-column derivatization allows for more accurate and reliable quantification at very low concentrations. rsc.orgchromatographyonline.com

Table 5: Typical HPLC-UV Method Parameters for Analysis of Benzyl Halide Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., Ammonium Acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (direct) or ~392 nm (with 4-NPP derivatization) |

| Column Temperature | 30 °C |

Conditions are representative and may be optimized for specific applications. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of research on this compound, GC-MS is particularly valuable for the analysis of volatile by-products that may arise during its synthesis or subsequent reactions. The synthesis of benzoate esters can sometimes lead to the formation of volatile impurities such as benzyl alcohol and benzaldehyde (B42025), which can impact the quality and odor of the final product. google.com

The principle of GC-MS involves the separation of components of a mixture in the gas phase by a chromatography column, followed by their detection and identification by a mass spectrometer. The choice of the GC column, temperature programming, and mass spectrometer settings are critical for achieving optimal separation and sensitivity.

Hypothetical Volatile By-products in this compound Synthesis:

During the synthesis of this compound, which could, for example, involve the esterification of 2-(bromomethyl)benzoic acid with benzyl alcohol or the reaction of a salt of 2-(bromomethyl)benzoic acid with benzyl bromide, several volatile by-products could potentially be formed. These may include unreacted starting materials or products from side reactions.

A hypothetical GC-MS analysis for quality control of a this compound product might reveal the presence of the compounds listed in the table below. The retention times and mass spectral data are essential for their unambiguous identification.

| Potential Volatile By-product | Molecular Formula | Potential Origin | Hypothetical Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| Benzyl alcohol | C₇H₈O | Unreacted starting material or hydrolysis product. | 8.5 | 108, 91, 79, 77 |

| Benzaldehyde | C₇H₆O | Oxidation product of benzyl alcohol. | 9.2 | 106, 105, 77 |

| Benzyl bromide | C₇H₇Br | Unreacted starting material. | 10.1 | 170, 91 |

| 2-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | Unreacted starting material (if derivatized). | 12.5 | Varies with derivatization |

| Dibenzyl ether | C₁₄H₁₄O | Self-condensation of benzyl alcohol. | 14.8 | 198, 107, 91 |

This table is for illustrative purposes. Actual retention times and mass spectra would depend on the specific GC-MS conditions.

The detection and quantification of such by-products are critical for optimizing reaction conditions to maximize the yield and purity of this compound.

Advanced Derivatization Strategies for Enhanced Analytical Detection

Derivatization in gas chromatography is a technique used to convert analytes that are non-volatile or thermally unstable into more volatile and stable derivatives, thereby improving their chromatographic behavior and detection. For a compound like this compound, which is already relatively amenable to GC-MS analysis, derivatization strategies would primarily be employed for the analysis of related acidic or highly polar by-products or precursors, such as 2-(bromomethyl)benzoic acid.

The conversion of carboxylic acids to their corresponding esters is a common derivatization approach. gcms.cz This process increases the volatility and reduces the polarity of the analyte, leading to better peak shape and sensitivity in GC analysis.

Esterification Reactions for Carboxylic Acid By-products:

Several esterification reagents can be utilized for the derivatization of acidic by-products in the analysis of this compound. The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the potential for interference from the reagent or its by-products.

| Derivatization Reagent | Target Functional Group | Derivative Formed | Key Advantages | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Carboxylic acid, Hydroxyl | Trimethylsilyl (B98337) (TMS) ester/ether | Forms stable derivatives, widely applicable. | nih.gov |

| Boron trifluoride-methanol (BF₃-MeOH) | Carboxylic acid | Methyl ester | Rapid reaction, effective for fatty acids and other carboxylic acids. | nih.gov |

| Benzyl bromide | Carboxylic acid | Benzyl ester | Can be used for acids, forms a derivative with a structure related to the main compound. | researchgate.net |

| 4-t-Butylbenzyl bromide | Carboxylic acid | 4-t-Butylbenzyl ester | Produces characteristic mass spectral fragments, enhancing identification. | d-nb.info |

This table presents a selection of common derivatization reagents and is not exhaustive.

For instance, if unreacted 2-(bromomethyl)benzoic acid is present in a sample of this compound, it could be derivatized with a reagent like BSTFA to form its trimethylsilyl ester. This derivative would be more volatile and exhibit better chromatographic properties than the free acid, allowing for its accurate quantification by GC-MS. nih.gov

Another advanced strategy involves the use of reagents like 4-t-butylbenzyl bromide, which introduces a sterically bulky group that can lead to characteristic fragmentation patterns in the mass spectrometer. d-nb.info This can aid in the selective detection and confirmation of acidic analytes in complex matrices. The derivatization of carboxylic acids with 4-t-butylbenzyl bromide results in the formation of 4-t-butylbenzyl esters, which upon electron ionization can produce intense [M-15]⁺ ions corresponding to stable tertiary benzyl cations, facilitating their identification. d-nb.info

The application of these advanced derivatization techniques, in conjunction with GC-MS, provides a comprehensive toolkit for the detailed characterization of this compound and its related compounds, ensuring high purity and quality in research and potential applications.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For Benzyl (B1604629) 2-(bromomethyl)benzoate, DFT calculations can elucidate its reactivity by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how the molecule will interact with other reagents.

Key insights derived from DFT studies include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO helps to determine the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. The locations of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrostatic interactions and chemical reactions. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated from the orbital energies to provide a quantitative measure of the molecule's reactivity. researchgate.net These descriptors help in comparing the reactivity of Benzyl 2-(bromomethyl)benzoate with other related compounds.

| Computational Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | Predicts the molecule's propensity to engage in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Maps electron density and charge distribution. | Identifies reactive sites for nucleophilic and electrophilic attack. researchgate.net |

| Calculated Mulliken Charges | Quantifies the partial charge on each atom. | Helps understand charge delocalization and polar bonds within the molecule. |

| Global Reactivity Descriptors | Provides quantitative metrics like hardness and electrophilicity. | Allows for systematic comparison of reactivity with other substrates. researchgate.net |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms

To accurately model chemical reactions in a realistic environment, such as in a solvent or an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. frontiersin.org This approach combines the accuracy of quantum mechanics for the reacting core with the efficiency of molecular mechanics for the surrounding environment. frontiersin.orgnih.gov

In a QM/MM simulation of a reaction involving this compound:

The QM region would consist of the substrate itself and key interacting species, where bond-breaking and bond-forming events occur. This region is treated with a high level of theory like DFT.

The MM region would include the surrounding solvent molecules or protein residues, which are modeled using classical force fields (e.g., OPLS-AA for organic solvents or TIP4P for water). nih.gov

This dual approach is essential for capturing the influence of the environment on the reaction mechanism, as solvent effects can significantly alter reaction pathways and energetics compared to gas-phase calculations. nih.gov QM/MM simulations are particularly useful for studying enzymatic reactions and complex solution-phase organic reactions, providing a level of detail that is often inaccessible through purely experimental means. researchgate.netbioexcel.eu

Investigation of Steric and Electronic Effects of Ortho-Substitution

The placement of the benzyl ester and bromomethyl groups in an ortho (1,2) relationship on the benzene (B151609) ring gives rise to distinct steric and electronic effects that govern the molecule's reactivity.

Steric Effects: The proximity of the two bulky substituents can cause significant steric hindrance. This can influence the rate and outcome of reactions by impeding the approach of reagents to the reactive centers, particularly the benzylic carbon of the bromomethyl group. Compared to its meta and para isomers, the ortho arrangement is more sterically crowded, which can alter reaction kinetics. However, the impact of this steric hindrance can be reaction-dependent; for instance, in some palladium-catalyzed cross-coupling reactions, ortho-substitution on similar substrates was found to have only a minor consequence on the reaction yield. researchgate.net

Modeling of Reaction Transition States and Energy Profiles

A primary application of computational chemistry is the modeling of reaction pathways, including the characterization of transition states and the calculation of reaction energy profiles. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the energy barriers that must be overcome.

For example, in a study of a cross-coupling reaction involving a palladium(I) complex and methyl 4-(bromomethyl)benzoate (B8499459) (a para-isomer of the methyl ester analog), DFT calculations were used to delineate the entire reaction profile. chemrxiv.orgchinesechemsoc.org The calculations revealed a stepwise mechanism and provided precise energetic data for each step. chinesechemsoc.org

The table below summarizes key energetic data from the DFT-calculated reaction profile for the C-C cross-coupling of a Pd(I) complex with methyl 4-(bromomethyl)benzoate, illustrating the type of data obtainable for reactions involving this compound. chinesechemsoc.org

| Reaction Step/State | Calculated Gibbs Free Energy (ΔG) | Description |

|---|---|---|

| Initial Reactants | 0.0 kcal/mol (Reference) | The starting energy of the system. |

| TSF-G (Reductive Elimination) | +23.9 kcal/mol | The highest energy transition state, representing the rate-determining step. chinesechemsoc.org |

| Final Products Adduct | -34.0 kcal/mol | The overall energy change for the full conversion. chinesechemsoc.org |

| Reductive Elimination Step | -47.1 kcal/mol | The free energy change for the final C-C bond-forming step, indicating it is highly exothermic. chinesechemsoc.org |

Such modeling provides invaluable insights into reaction feasibility, rates, and mechanisms by quantifying the energy landscape.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a powerful tool for structural elucidation and for validating experimental results.

DFT calculations can provide theoretical spectra that can be compared with experimental data. However, it is important to recognize potential sources of discrepancy:

Phase Differences: Computational calculations are often performed for a single molecule in the gas phase, whereas experimental spectra are typically recorded in the solid state or in solution. researchgate.net

Environmental Effects: Intermolecular interactions, such as hydrogen bonding and crystal packing forces, are present in the condensed phase but are not captured in simple gas-phase models. These effects can lead to shifts in spectral peaks.

Despite these limitations, the correlation between calculated and experimental spectra is generally strong, making computational spectroscopy a valuable adjunct to laboratory analysis. researchgate.net For example, time-dependent DFT (TD-DFT) can be used to calculate electronic absorption parameters to help interpret UV-Vis spectra. researchgate.net

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Synthesis Approaches for Benzyl (B1604629) 2-(bromomethyl)benzoate

The traditional synthesis of benzylic bromides, often relying on radical bromination with reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride (CCl₄), is facing scrutiny due to environmental and safety concerns. vulcanchem.com Consequently, a significant research effort is underway to develop more sustainable and "green" alternatives.

Key areas of innovation include:

Solvent Substitution : A primary focus is the replacement of hazardous solvents. Cyclopentyl methyl ether (CPME) is being investigated as a greener alternative to CCl₄ for radical bromination reactions.

Catalytic Systems : Research is exploring the use of catalytic systems to improve efficiency and reduce waste. Iron-mediated processes, for instance, are being adapted for benzyl systems.

Solvent-Free Reactions : Inspired by green chemistry principles, methods are being developed that proceed under solvent-free conditions, often aided by sonication. For example, the synthesis of related heterocyclic compounds has been achieved using a Lewis acidic ionic liquid supported on magnetic nanoparticles, a method that offers easy catalyst recovery and minimal waste, producing only water as a byproduct. nih.gov

Acid-Catalyzed Cyclization : In certain cases, intramolecular reactions can be promoted by strong acids like concentrated sulfuric acid, which can lead to the formation of new ring structures from precursors containing a benzylic bromide. This approach can be environmentally friendly by avoiding the use of multiple reagents and solvents. chemrxiv.org

These approaches aim to reduce the environmental footprint of synthesizing Benzyl 2-(bromomethyl)benzoate and related compounds, aligning with the broader goals of green chemistry.

Development of Novel Catalytic Systems for Transformations

This compound's reactive benzylic bromide group makes it an excellent substrate for a wide range of catalytic transformations. The development of novel catalytic systems is unlocking new synthetic possibilities.

Palladium-Catalyzed Carboxylation : An efficient and practical system using Pearlman's catalyst (Pd(OH)₂/C) has been developed for the carboxylation of benzylic bromides to form valuable arylacetic acids. ulb.ac.be This reaction proceeds with carbon monoxide and water, offering a greener alternative to many traditional methods. While tested on a range of benzylic bromides, the ortho position of this compound might present steric challenges that could influence reaction kinetics compared to its para- and meta-isomers. ulb.ac.be

Copper-Catalyzed C-Alkylation : A novel method for the C-alkylation of nitroalkanes has been developed using electron-rich Cu(I) catalysts. This reaction effectively couples various benzyl bromides with nitroalkanes, tolerating a wide array of functional groups and demonstrating little variance in yield due to electronic effects. nih.gov

Dual-Catalytic Cross-Electrophile Coupling : Advanced systems featuring dual catalysis, such as a combination of Nickel (Ni) and Cobalt (Co) catalysts, are enabling the cross-coupling of aryl and alkyl halides. chemrxiv.org These platforms are highly versatile and can facilitate the formation of complex C(sp²)-C(sp³) bonds under mild conditions. chemrxiv.orgacs.org

Ruthenium-Catalyzed Reactions : Ruthenium pincer complexes have shown significant promise in catalysis, including the direct amination of benzyl alcohols and the dehydrogenation of N-heterocycles. arabjchem.org Derivatives of this compound could be transformed into substrates for these powerful catalytic systems.

Table 1: Comparison of Novel Catalytic Transformations for Benzylic Bromides

| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |

|---|---|---|---|

| Pd(OH)₂/C | Carboxylation | Uses CO and water; heterogeneous and recyclable catalyst. ulb.ac.be | Synthesis of 2-(benzyloxycarbonyl)phenylacetic acid. |

| Cu(I) Complex | C-Alkylation | Couples with nitroalkanes; tolerant of many functional groups. nih.gov | Creation of complex nitroalkane derivatives for pharmaceuticals. |

| Ni/Co Dual Catalyst | Cross-Electrophile Coupling | Couples aryl and alkyl halides; versatile and mild conditions. chemrxiv.org | Formation of novel C-C bonds with various coupling partners. |

| Ruthenium Pincer Complex | Amination/Dehydrogenation | Enables direct amination and dehydrogenative coupling. arabjchem.org | Synthesis of amine derivatives or use in hydrogen storage cycles. |

Exploration of New Reactivity Modes and Synthetic Applications

Researchers are continuously exploring new ways to harness the reactivity of the C-Br bond in this compound, leading to novel synthetic applications. The stability of the intermediate benzylic radical, due to resonance with the aromatic ring, is a key factor enabling this diverse reactivity. smolecule.comkhanacademy.org

Intramolecular Cyclocondensation : Ethyl 2-(bromomethyl)benzoate, a close analog, reacts with heterocyclic ketene (B1206846) aminals in a C-benzylation reaction. The resulting intermediate undergoes an intramolecular cyclocondensation to produce complex ε-lactam fused heterocyclic compounds, demonstrating a powerful tandem reaction sequence. thieme-connect.com

Synthesis of Fused Ring Systems : Treatment of this compound derivatives under acidic conditions can induce an intramolecular cyclization to form phthalide (B148349) structures. chemrxiv.org This reactivity provides a direct route to core structures found in many natural products and pharmaceuticals.